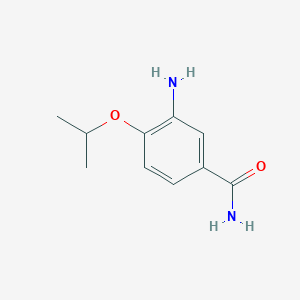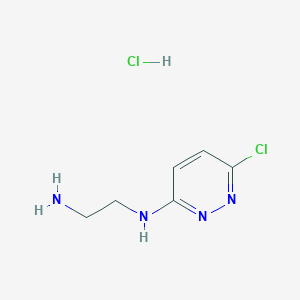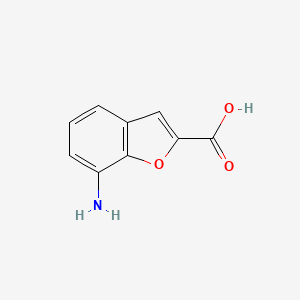![molecular formula C45H49O4P B6590660 (3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin CAS No. 1169835-86-2](/img/structure/B6590660.png)
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3aR,8aR)-4,4,8,8-Tetrakis(3,5-dimethylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e][1,32]dioxaphosphepin is a useful research compound. Its molecular formula is C45H49O4P and its molecular weight is 684.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
- A study by Gherase et al. (2012) focused on the structures and absolute configurations of enantiomers related to cyclic urea derivatives, utilizing single-crystal X-ray diffraction (XRD) and vibrational circular dichroism (VCD) for elucidation. The enantiomers were characterized by their crystallization in the Sohncke space group and dimer stabilization through hydrogen bonds involving the cyclic urea moiety (Gherase, Naubron, Roussel, & Giorgi, 2012).
Synthesis and Characterization
- Pastor et al. (1993) described the synthesis and X-ray crystallographic characterization of sterically congested phosphite ligands, highlighting an unprecedented eight-bond P,P coupling observed in the 31P-NMR spectra. This work contributes to the understanding of spatial coupling mechanisms and the impact of steric congestion within molecules (Pastor, Shum, Rodebaugh, Debellis, & Clarke, 1993).
Chemical Reactions and Properties
- McGowan et al. (2010) investigated the condensation reactions involving 2,6-dimethylphenol, exploring the synthesis pathways and the properties of the resulting compounds. This research provides insights into the chemical behavior and potential applications of such compounds in more complex chemical synthesis (McGowan, Anderson, & Walker, 2010).
Catalytic and Ligand Applications
- De Aguiar et al. (2018) synthesized new chiral PNP pincer ligands, demonstrating their application in forming complexes with metals (Cr, Mo, W) via a solvothermal approach. These complexes show potential in catalysis and asymmetric synthesis, highlighting the versatility of such sterically demanding ligands (De Aguiar, Schröder-Holzhacker, Pecak, Stöger, & Kirchner, 2018).
Wirkmechanismus
Target of Action
It is described as a versatile chiral phosphine-olefin ligand . Ligands are molecules that bind to other (usually larger) molecules, and in this case, the compound could bind to a variety of targets, influencing their function.
Mode of Action
This compound is used in rhodium-catalyzed asymmetric 1,4-additions . This suggests that it interacts with its targets by binding to them and facilitating the addition of a functional group at the 1,4-position of a substrate. The exact changes resulting from this interaction would depend on the specific target and the nature of the addition.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s ability to bind to its targets and facilitate 1,4-additions. For instance, the compound is stored in an inert atmosphere at 2-8°C, suggesting that it might be sensitive to oxygen and temperature .
Eigenschaften
IUPAC Name |
4,4,8,8-tetrakis(3,5-dimethylphenyl)-2,2-dimethyl-6-phenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H49O4P/c1-28-16-29(2)21-36(20-28)44(37-22-30(3)17-31(4)23-37)41-42(47-43(9,10)46-41)45(38-24-32(5)18-33(6)25-38,39-26-34(7)19-35(8)27-39)49-50(48-44)40-14-12-11-13-15-40/h11-27,41-42H,1-10H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFDBVZPMGPWLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2(C3C(C(OP(O2)C4=CC=CC=C4)(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)OC(O3)(C)C)C7=CC(=CC(=C7)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H49O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-Dichlorothiazolo[4,5-d]pyrimidine](/img/structure/B6590583.png)

![2-(((2-aminoethyl)thio)methyl)-6-isopropylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6590604.png)



![(11bR)-4-Hydroxy-2,6-bis(triphenylsilyl)-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B6590624.png)




![2-[2-(2,3-dimethylimidazo[1,2-b][1,2,4]triazin-7-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6590670.png)
![[5-amino-1-(2-phenylethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B6590672.png)
